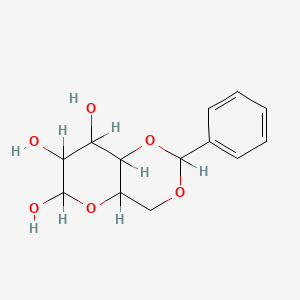

alpha-D-glucopyranose, 4,6-O-(phenylmethylene)-

Description

The exact mass of the compound alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-glucopyranose, 4,6-O-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLRUCXBTYDAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25152-90-3 | |

| Record name | Benzylidene glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003170843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

conformational analysis of 4,6-O-benzylidene-alpha-D-glucopyranose

Conformational Analysis of 4,6-O-Benzylidene- -D-Glucopyranose: A Technical Guide

Executive Summary

The 4,6-O-benzylidene acetal is not merely a protecting group; it is a conformational lock. By fusing a 1,3-dioxane ring to the glucopyranose backbone, it creates a rigid bicyclic system analogous to trans-decalin. For the

This guide provides a rigorous analysis of the structural mechanics, spectroscopic validation, and synthetic protocols required to utilize this scaffold in carbohydrate chemistry and drug discovery.

Structural Mechanics: The Trans-Decalin Lock

The defining feature of 4,6-O-benzylidene-D-glucopyranose is the thermodynamic preference for the phenyl group to occupy the equatorial position on the newly formed 1,3-dioxane ring.

Thermodynamic Anchoring

The reaction of D-glucose (or its glycosides) with benzaldehyde under acidic conditions is thermodynamically controlled.

-

The Pyranose Ring: Adopts the

conformation. -

The 1,3-Dioxane Ring: Fuses across the C4 and C6 positions.

-

The Phenyl Group: Orients equatorially to minimize 1,3-diaxial interactions with the axial protons at C4 and C6 (part of the pyranose framework).

This fusion creates a rigid bicyclic system where ring flipping (to

The Anomeric Effect

In the

Figure 1: The thermodynamic pathway forcing the rigid

Spectroscopic Validation (NMR)

Nuclear Magnetic Resonance (NMR) is the primary method for validating the conformational integrity of this molecule. The Vicinal Coupling Constants (

Proton NMR ( H-NMR) Analysis

In the

-

H1 (Anomeric): Equatorial (because OH is Axial).

-

H2: Axial.

-

H3: Axial.

-

H4: Axial.

-

H5: Axial.

This arrangement leads to specific coupling patterns:

| Proton Pair | Relationship | Dihedral Angle ( | Expected | Interpretation |

| H1 - H2 | Equatorial - Axial | ~60° | 3.5 - 4.0 | Confirms |

| H2 - H3 | Axial - Axial | ~180° | 9.5 - 10.0 | Confirms rigid chair |

| H3 - H4 | Axial - Axial | ~180° | 9.5 - 10.0 | Confirms rigid chair |

| H4 - H5 | Axial - Axial | ~180° | 9.5 - 10.0 | Confirms rigid chair |

| PhCH | Acetal Methine | N/A | Singlet | Confirms Acetal formation |

NOE (Nuclear Overhauser Effect)

To distinguish between the kinetic (phenyl axial) and thermodynamic (phenyl equatorial) acetals, NOE experiments are definitive:

-

Thermodynamic (Correct): Strong NOE observed between the acetal methine proton and the ortho-protons of the phenyl ring. No NOE between the methine proton and pyranose ring protons if the phenyl is equatorial (methine is axial).

-

Kinetic (Incorrect): If the phenyl were axial, the methine proton would be equatorial and show NOE interactions with H4 or H6.

Experimental Protocol: Synthesis & Isolation

This protocol uses Zinc Chloride (

Materials

- -D-Glucopyranoside (methyl or free sugar)

-

Benzaldehyde (freshly distilled)

-

Zinc Chloride (anhydrous)

-

Petroleum Ether / Ethyl Acetate (for workup)

Step-by-Step Methodology

-

Preparation: In a flame-dried flask, suspend 10g of methyl

-D-glucopyranoside in 40 mL of benzaldehyde. -

Catalysis: Add 10g of anhydrous

. The mixture will initially be heterogeneous. -

Reaction: Stir at room temperature for 4-6 hours. The solid will dissolve as the lipophilic benzylidene product forms.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously to hydrolyze excess benzaldehyde-Zn complexes.

-

Extraction: Wash the solid precipitate with petroleum ether (2 x 50 mL) to remove unreacted benzaldehyde.

-

Crystallization: Recrystallize the crude solid from hot ethanol or water/ethanol mixture.

-

Validation: Check Melting Point (163-164°C for methyl glucoside derivative) and TLC (

in 1:1 EtOAc/Hexane).

Figure 2: Synthetic workflow for the thermodynamic control of benzylidene protection.

Synthetic Implications & Reactivity

The conformational rigidity of the 4,6-O-benzylidene derivative has profound effects on the reactivity of the remaining hydroxyl groups at C2 and C3.

Regioselectivity

Because the ring cannot undergo conformational inversion, the difference in nucleophilicity between the C2-OH and C3-OH is accentuated.

-

C2-OH: Located near the anomeric center. In the

-anomer, it is flanked by the axial anomeric group and the equatorial C3-OH. -

C3-OH: Generally more accessible and nucleophilic in this rigid conformation.

-

Application: This allows for highly regioselective alkylation or acylation at the C2 position without protecting C3, provided the conditions are carefully controlled (e.g., phase transfer catalysis).

Hydrogen Bonding

Intramolecular hydrogen bonding between O2 and O3 is stabilized by the rigid chair, often observable in IR spectroscopy as a shift in the O-H stretching frequency (

References

-

Evans, M. E. (1980). "Methyl 4,6-O-Benzylidene-α- and β-D-Glucopyranosides". Carbohydrate Research, 21(4), 473-475.

-

Baggett, N., et al. (1965). "Stereochemistry of Benzylidene Derivatives". Journal of the Chemical Society, 3382-3389.

-

Patroni, J. J., et al. (1988). "Selective Protection of Carbohydrates". Australian Journal of Chemistry, 41(1), 91-102.

-

Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance". Journal of the American Chemical Society, 85(18), 2870–2871.

An In-Depth Technical Guide to the Role of Phenylmethylene Groups in the Regioselective Protection of Glucose

Abstract

The strategic manipulation of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates with precision. Among the arsenal of protective functionalities, the phenylmethylene group, introduced as a benzylidene acetal, stands out for its remarkable ability to confer regioselective protection to polyol systems like glucose. This guide provides a comprehensive exploration of the principles and practices governing the use of benzylidene acetals in glucose chemistry. We will delve into the mechanistic underpinnings of its formation, the thermodynamic principles driving the pronounced selectivity for the 4,6-hydroxyl positions, and the synthetic versatility of the resulting protected intermediates. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this critical synthetic tool.

Introduction: The Imperative of Selective Protection in Carbohydrate Synthesis

Carbohydrates are characterized by a high density of hydroxyl groups with similar reactivity, presenting a formidable challenge for regioselective functionalization.[1] To orchestrate complex synthetic pathways, such as the assembly of oligosaccharides or the creation of carbohydrate-based therapeutics, chemists must employ a strategy of temporary masking, or "protection," of specific hydroxyl groups.[2][3] An ideal protecting group should be introduced in high yield, remain stable through various reaction conditions, and be removable under mild conditions that do not affect other functionalities.[4]

The benzylidene acetal, formed by the reaction of a diol with benzaldehyde, is a cyclic protecting group that has become indispensable in carbohydrate chemistry.[5] Its primary utility lies in its ability to simultaneously protect two hydroxyl groups, thereby imparting conformational rigidity and influencing the reactivity of the remaining functional groups.[2][6] In the context of glucose and other hexopyranosides, the benzylidene group exhibits a profound and synthetically valuable preference for the primary C-6 hydroxyl and the secondary C-4 hydroxyl groups.

The Mechanism and Regioselectivity of 4,6-O-Benzylidene Acetal Formation

The reaction of D-glucose with benzaldehyde in the presence of an acid catalyst (either Brønsted or Lewis acid) leads predominantly to the formation of the 4,6-O-benzylidene acetal.[7][8][9] This selectivity is not a matter of chance but a direct consequence of thermodynamic principles.

Acid-Catalyzed Acetal Formation

The reaction is typically performed using benzaldehyde and a Lewis acid, such as zinc chloride (ZnCl₂), or with benzaldehyde dimethyl acetal and a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH).[7] The use of benzaldehyde dimethyl acetal is often preferred as it avoids the production of water, which can hydrolyze the product and reverse the reaction.

The mechanism involves the initial acid-catalyzed formation of a hemiacetal between one of the sugar's hydroxyl groups and the protonated benzaldehyde. This is followed by the elimination of water to form a resonance-stabilized benzylic cation. A second hydroxyl group from the sugar then attacks this cation in an intramolecular fashion to form the cyclic acetal.

Figure 1: Simplified mechanism of acid-catalyzed benzylidene acetal formation.

Thermodynamic vs. Kinetic Control: The Origin of 4,6-Selectivity

While various diols are present in glucose (1,2-, 2,3-, 3,4-, and 4,6-), the formation of the 4,6-acetal is overwhelmingly favored under equilibrium conditions.[10] This is a classic example of thermodynamic control .[11][12][13][14]

-

Kinetic Products: Acetal formation may initially occur at other positions, such as the 2,3-diol, to form five-membered 1,3-dioxolane rings. These are often the kinetically favored products, as they may form faster.[11]

-

Thermodynamic Product: The 4,6-diol reacts to form a six-membered 1,3-dioxane ring. This ring fuses to the pyranose ring in a trans-decalin-like conformation, which is exceptionally stable.[6] Under reversible reaction conditions (i.e., prolonged reaction times or elevated temperatures), the initially formed kinetic products can revert to the starting materials and eventually funnel towards the most stable thermodynamic product.[10][12]

The stability of the 4,6-O-benzylidene acetal arises from:

-

Ring Size: Six-membered rings (dioxanes) are generally more stable than five-membered rings (dioxolanes).

-

Conformational Rigidity: The fused bicyclic system locks the pyranose ring into a rigid chair conformation, minimizing steric strain.

Figure 2: Logical diagram of thermodynamic vs. kinetic control in glucose benzylidenation.

Experimental Protocol: Synthesis of Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

This protocol is a robust and widely cited method for preparing the 4,6-O-benzylidene protected glucoside, which serves as a crucial building block for further synthesis.[7][15]

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| Methyl α-D-glucopyranoside | 97-30-3 | 194.18 | Dry thoroughly before use. |

| Benzaldehyde | 100-52-7 | 106.12 | Use freshly distilled material. |

| Zinc Chloride (fused) | 7646-85-7 | 136.30 | Anhydrous, crushed into a fine powder. |

| Water | 7732-18-5 | 18.02 | For work-up. |

| Hexane | 110-54-3 | 86.18 | For washing/trituration. |

Step-by-Step Procedure

Figure 3: Experimental workflow for the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.

-

Reaction Setup: In a suitable flask, a mixture of methyl α-D-glucopyranoside (e.g., 0.31 mol), freshly fused and powdered zinc chloride (1.5 eq), and benzaldehyde (2.5 eq) is prepared.[7]

-

Causality: Anhydrous zinc chloride acts as an effective Lewis acid catalyst to activate the benzaldehyde carbonyl group. Using it in a freshly fused state ensures it is free of water, which would inhibit the reaction. An excess of benzaldehyde is used to drive the reaction to completion.

-

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction is exothermic, and the mixture will gradually thicken and eventually form a solid or semi-solid mass. The reaction is typically allowed to proceed for 24 to 48 hours to ensure thermodynamic equilibrium is reached.[7]

-

Work-up: The resulting pale-yellow mass is poured slowly and with vigorous stirring into a large volume of cold water (approx. 8-10 volumes). This precipitates the product and dissolves the zinc salts.

-

Purification (Initial): Hexane (approx. 1 volume) is added to the aqueous slurry, and the mixture is stirred for 30-60 minutes.[7]

-

Causality: This step, known as trituration, uses a non-polar solvent (hexane) to wash away the excess non-polar benzaldehyde, which may be trapped in the solid product.

-

-

Isolation: The white precipitate is collected by vacuum filtration. The filter cake is washed thoroughly with cold water to remove any remaining inorganic salts, followed by another wash with cold hexane to remove residual benzaldehyde.

-

Drying and Final Purification: The product is dried under vacuum to yield crude methyl 4,6-O-benzylidene-α-D-glucopyranoside. For most applications, this material is of sufficient purity. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture. The expected yield is typically high, often exceeding 80%.

Synthetic Utility: A Gateway to Advanced Intermediates

The protection of the 4- and 6-positions is not merely an endpoint but a strategic move that opens up a plethora of synthetic possibilities. With the 4- and 6-hydroxyls masked, the C-2 and C-3 hydroxyls are now available for selective functionalization.[16]

Perhaps the most powerful application of the 4,6-O-benzylidene acetal is its capacity for regioselective reductive opening . This reaction cleaves one of the C-O bonds of the acetal to generate a benzyl ether at one position and a free hydroxyl at the other, providing access to either 4-OH or 6-OH differentiated building blocks.[5]

The regiochemical outcome is dictated by the choice of reagents, specifically the interplay between the hydride source and the Lewis acid.[5][17]

| Reagent System | Major Product | Rationale |

| LiAlH₄-AlCl₃ | 4-O-Benzyl, 6-OH | The hard Lewis acid AlCl₃ preferentially coordinates to the more sterically accessible and basic primary oxygen (O-6). Hydride delivery then occurs at C-4.[17] |

| NaBH₃CN-HCl | 6-O-Benzyl, 4-OH | Under these conditions, protonation occurs at O-4, leading to cleavage of the C4-O bond and formation of the 6-O-benzyl ether. This is often explained by steric factors, where the less hindered C-6 position retains the benzyl group.[17] |

| BH₃·THF, BF₃·OEt₂ | 6-O-Benzyl, 4-OH | The mechanism is thought to involve coordination of the electrophilic borane to the more nucleophilic oxygen (O-6), followed by intramolecular hydride delivery. This results in the formation of the 6-O-benzyl ether.[5] |

| DIBAL-H | 4-O-Benzyl, 6-OH | Diisobutylaluminium hydride (DIBAL-H) can also be used for reductive opening, often favoring the formation of the 4-O-benzyl ether, though selectivity can depend on the substrate and conditions.[18] |

Deprotection: Regenerating the Diol

Complete removal of the benzylidene group to restore the 4,6-diol is straightforward and can be accomplished under several mild conditions:

-

Catalytic Hydrogenation: This is the most common and mildest method. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like triethylsilane) cleanly cleaves the benzylidene acetal to yield the diol and toluene.[19][20] This method is advantageous as it is compatible with most other protecting groups, except for other benzyl-type ethers or reducible groups.

-

Mild Acid Hydrolysis: The acetal is susceptible to cleavage under acidic conditions. Dilute aqueous acids (e.g., acetic acid, trifluoroacetic acid) can be used, although care must be taken as glycosidic linkages can also be acid-labile.[21]

-

Oxidative Cleavage: Reagents like N-bromosuccinimide (NBS) can oxidatively open the acetal to give a 6-bromo-4-O-benzoyl derivative, which is another useful synthetic intermediate.[7]

Conclusion

The phenylmethylene group, employed as a 4,6-O-benzylidene acetal, is a powerful and indispensable tool in glucose chemistry. Its formation is a testament to the principles of thermodynamic control, reliably yielding a stable, rigid structure that protects the C-4 and C-6 hydroxyls with high fidelity. This protection scheme not only allows for the selective manipulation of the remaining C-2 and C-3 hydroxyls but also serves as a precursor to orthogonally protected 4-OH and 6-OH building blocks via regioselective reductive opening. A thorough understanding of the mechanisms, reaction conditions, and synthetic potential of benzylidene acetals is fundamental for any scientist engaged in the complex art of carbohydrate synthesis.

References

-

Beilstein J Org Chem. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74-78. [Link]

-

Crich, D. (n.d.). Mechanistic picture for the 4,6-O-benzylidene-directed formation of α- and β-gluco- and mannopyranosides. ResearchGate. Retrieved from [Link]

-

Journal of Chemical Education. (1998). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside. Journal of Chemical Education, 75(4), 456. [Link]

-

Organic Syntheses. (1977). Methyl 4,6-O-benzylidene-α-D-glucopyranoside. Organic Syntheses, 57, 88. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Organic Chemistry Portal. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1981). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 46(17), 3562–3564. [Link]

-

Kulkarni, S. S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Unpublished manuscript. [Link]

-

Organic Letters. (2019). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters, 21(19), 7859–7863. [Link]

-

Crich, D., & Dudkin, V. (2002). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC. [Link]

-

ResearchGate. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. ResearchGate. [Link]

-

Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358-1370. [Link]

-

Carbohydrate Research. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. Carbohydrate Research, 463, 26-34. [Link]

-

ResearchGate. (2003). A facile synthesis of 4,6-O-benzylidene glucal. ResearchGate. [Link]

-

ChemRxiv. (2020). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. [Link]

-

Ye, X. S., & Zhang, T. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]

-

Demchenko, A. V., et al. (2010). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC. [Link]

-

Kulkarni, S. S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Arkivoc, 2019(5), 188-259. [Link]

- Google Patents. (2012). Preparation method of 4, 6-O-benzylidene-D-glucopyranose.

-

YouTube. (2020). Acid- catalyzed reaction of D- glucose with benzaldehyde produces the 4,6-O0 benzylidene deriva. YouTube. [Link]

-

ARKIVOC. (2005). Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides. ARKIVOC, 2005(11), 185-194. [Link]

-

van der Vorm, S., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(1-2), 178-193. [Link]

-

ResearchGate. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. ResearchGate. [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Novel Protecting Groups in Carbohydrate Chemistry. ResearchGate. [Link]

-

BBN Times. (2026). Thermodynamic vs. Kinetic Control: Understanding the Balance in Chemical Reactions. BBN Times. Retrieved from [Link]

-

Wiley-VCH. (2012). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Semantic Scholar. (2008). Truly Catalytic and Chemoselective Cleavage of Benzylidene Acetal with Phosphomolybdic Acid Supported on Silica Gel. Semantic Scholar. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101735284B - Preparation method of 4, 6-O-benzylidene-D-glucopyranose - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Thermodynamic vs. Kinetic Control: Understanding the Balance in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BJOC - Solvent-controlled regioselective protection of allyl-4,6-benzylidene glucopyranosides [beilstein-journals.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

- 19. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Solubility Architecture of 4,6-O-Benzylidene-D-Glucose: A Technical Guide for Synthesis & Purification

Executive Summary

In carbohydrate chemistry, 4,6-O-benzylidene-D-glucopyranose stands as a cornerstone intermediate. Its strategic value lies in the simultaneous protection of the C4 and C6 hydroxyl groups, locking the sugar in the pyranose form and creating a rigid bicyclic system. However, the efficacy of this protecting group strategy is entirely dependent on mastering its solubility profile .

This guide moves beyond simple "dissolves/does not dissolve" binaries. We analyze the amphiphilic tension within the molecule—the competition between the hydrophilic triol core and the hydrophobic phenyl ring—to derive actionable protocols for reaction medium selection, workup, and recrystallization.

Molecular Architecture & Solubility Drivers

To predict solubility, we must first understand the solute's thermodynamic landscape. 4,6-O-benzylidene-D-glucose exhibits a "Janus-faced" polarity:

-

The Hydrophilic Domain (C1, C2, C3 -OH): These three free hydroxyl groups are potent hydrogen bond donors and acceptors. They necessitate polar solvents for solvation.

-

The Hydrophobic Domain (4,6-O-benzylidene acetal): The phenyl ring and the dioxane-type acetal linkage introduce significant lipophilicity and structural rigidity (Planarity).

The Solubility Mechanism: Successful dissolution requires a solvent capable of disrupting the strong intermolecular hydrogen bonding network of the crystal lattice (high melting point ~186-188°C) while simultaneously accommodating the bulky hydrophobic benzylidene group.

Solvent Compatibility Matrix

The following data synthesizes decades of synthetic optimization. It categorizes solvents based on their thermodynamic interaction with the solute at varying temperatures.

Table 1: Solubility Profile of 4,6-O-Benzylidene-D-Glucose

| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Reflux) | Application Utility |

| Polar Aprotic | Pyridine | High | Very High | Reaction Medium: Standard solvent for acylation/alkylation of remaining OH groups. |

| Polar Aprotic | DMF / DMSO | High | Very High | Reaction Medium: Excellent for nucleophilic substitutions; difficult to remove. |

| Polar Protic | Water | Low (<1%) | High | Purification: The "Gold Standard" solvent for recrystallization. |

| Polar Protic | Ethanol | Low-Moderate | High | Purification: Often used as a co-solvent with water to modulate crystal size. |

| Ethers | 1,4-Dioxane | Moderate | High | Specialized: Used when anhydrous conditions are required but polarity is needed. |

| Non-Polar | Hexanes | Insoluble | Insoluble | Wash Solvent: Removes excess benzaldehyde without dissolving the product. |

| Chlorinated | DCM / Chloroform | Low | Moderate | Extraction: Poor solubility makes these suboptimal for extraction from water. |

Technical Protocol: Solubility-Driven Purification

The synthesis of 4,6-O-benzylidene-D-glucose typically involves the reaction of glucose with benzaldehyde and zinc chloride. The following protocol exploits the differential solubility identified in Table 1 to isolate high-purity product.

Workflow Logic (Causality)

-

Why Water? The product is soluble in boiling water but crystallizes out upon cooling. Glucose (starting material) remains soluble in cold water, and Zinc salts are washed away.

-

Why Hexane/Petroleum Ether? Benzaldehyde (reagent) is an oil that is immiscible with water but miscible with hexane. Washing the crude solid removes this impurity.

Step-by-Step Methodology

-

Quenching: Pour the viscous reaction syrup (Glucose/ZnCl2/Benzaldehyde) slowly into a vigorously stirred volume of ice-water.

-

Observation: A bulky white to yellowish solid will precipitate immediately.

-

-

De-oiling (The Anti-Solvent Wash):

-

Add Petroleum Ether (or Hexanes) to the aqueous suspension.

-

Stir for 15 minutes. The organic layer extracts unreacted benzaldehyde.

-

Filter the solid and wash the filter cake with additional Petroleum Ether.

-

-

Recrystallization (The Thermal Switch):

-

Suspend the crude solid in hot water (approx. 20 mL per gram of solid).

-

Heat to boiling. If the solution is not clear, add ethanol dropwise until clarity is achieved (increasing solubility parameter).

-

Activated Carbon Treatment: If colored impurities persist, add activated charcoal, boil for 2 minutes, and filter hot.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature, then refrigerate (4°C).

-

Mechanism: Slow cooling promotes the formation of α-anomer needles.

-

-

Isolation:

-

Filter the crystals. Wash with ice-cold water (minimizes loss) followed by cold diethyl ether (removes surface water/organics).

-

Dry in a vacuum oven at 60°C.

-

Visualization of Solubility Logic

The following diagram maps the decision process for solvent selection based on the operational goal (Reaction vs. Purification).

Caption: Decision tree for solvent selection highlighting the thermodynamic "switch" used in recrystallization.

Critical Analysis: The "Pyridine Paradox"

While Pyridine is listed as a "High Solubility" solvent, researchers must exercise caution.

-

The Trap: Pyridine forms strong solvates with sugars. Removing pyridine requires repeated co-evaporation with toluene or high-vacuum drying.

-

The Solution: For strictly analytical solubility (e.g., NMR), DMSO-d6 is preferred over Pyridine-d5 unless the hydroxyl proton signals are specifically being investigated (where DMSO can sometimes cause broadening due to exchange, though usually it slows exchange; Pyridine sharpens OH signals).

Experimental Validation of Solubility

To verify solubility for a new derivative protocol:

-

Place 100 mg of 4,6-O-benzylidene-D-glucose in a vial.

-

Add 1 mL of solvent (Target Concentration: 0.1 g/mL).

-

Pass: Solution clears at RT (Good for reaction).

-

Partial: Solution clears only upon heating (Good for recrystallization).

-

Fail: Solid persists at boiling (Anti-solvent).

References

-

Organic Syntheses. "4,6-O-Benzylidene-D-Glucopyranose." Org. Synth.1949 , 29, 10; Coll. Vol. 3, 329. [Link] (The foundational text for the synthesis and aqueous purification of this compound).

-

PubChem Database. "4,6-O-Benzylidene-D-glucopyranose - Compound Summary." National Center for Biotechnology Information. [Link] (Authoritative source for physicochemical properties).

- Carbohydrate Research. General methodologies for benzylidene acetal protection.

Methodological & Application

synthesis protocol for 4,6-O-(phenylmethylene)-alpha-D-glucopyranose

Application Note: Synthesis Protocol for 4,6-O-(Phenylmethylene)- -D-glucopyranose

Executive Summary & Strategic Analysis

The synthesis of 4,6-O-(phenylmethylene)-D-glucopyranose (commonly referred to as 4,6-O-benzylidene-D-glucose) is a cornerstone reaction in carbohydrate chemistry. This derivative serves as a critical scaffold for the selective functionalization of the 2- and 3-hydroxyl groups.

The reaction relies on the thermodynamic control of acetal formation. Benzaldehyde reacts preferentially with the primary C6 hydroxyl and the secondary C4 hydroxyl to form a six-membered 1,3-dioxane ring fused to the pyranose ring. This trans-decalin-like fusion is significantly more stable than the alternative five-membered 1,3-dioxolane rings that could form at other positions.

Key Technical Considerations:

-

Anomeric Control: While the reaction is performed on D-glucose (an equilibrium of

and -

Catalyst Selection: Anhydrous Zinc Chloride (ZnCl

) is the preferred Lewis acid. It acts dually as a catalyst and a sequestering agent for the water produced, driving the equilibrium forward. -

Reagent Quality: The success of this protocol is strictly dependent on the use of freshly fused ZnCl

and peroxide-free benzaldehyde.

Materials and Equipment

Reagents

| Reagent | Grade/Purity | Role |

| >99% (Anhydrous) | Starting Material | |

| Benzaldehyde | >99% (Freshly Distilled) | Reagent & Solvent |

| Zinc Chloride (ZnCl | Anhydrous (Fused) | Lewis Acid Catalyst |

| Petroleum Ether | ACS Reagent (30-60°C) | Wash Solvent |

| Ethanol | Absolute | Recrystallization |

| Sodium Bicarbonate | Saturated Solution | Neutralization |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with glass stopper.

-

Agitation: Mechanical shaker or heavy-duty magnetic stirrer (viscosity increases significantly).

-

Filtration: Buchner funnel with fritted glass disc (Medium porosity).

-

Drying: Vacuum desiccator with P

O

Experimental Protocol

Phase 1: Catalyst Preparation (Critical Step)

-

Context: Commercial "anhydrous" ZnCl

is highly hygroscopic and often partially hydrolyzed. Using wet catalyst will stall the reaction. -

Procedure: Place ZnCl

in a porcelain crucible and heat over a Bunsen burner or in a furnace until molten. Pour the melt onto a clean, dry ceramic tile or foil to cool. Pulverize the resulting glass rapidly in a mortar and transfer immediately to the reaction vessel.

Phase 2: Acetalization Reaction

-

Setup: In a 250 mL RBF, combine 20 g of dry D-glucose and 15 g of freshly fused ZnCl

. -

Addition: Add 50 mL of pure Benzaldehyde .

-

Reaction: Stopper the flask securely. Shake the mixture vigorously at room temperature (20-25°C).

-

Observation: The mixture will initially be a slurry. Over 4-18 hours, the glucose will dissolve as it reacts, eventually forming a clear syrup, followed by the crystallization of the product.

-

Duration: Shake for 24 hours to ensure complete conversion and precipitation.

-

Phase 3: Isolation and Workup

-

Quenching: Add 50 mL of cold water to the reaction flask and stir vigorously to break up the solid mass.

-

Wash: Add 50 mL of Petroleum Ether to extract excess benzaldehyde. Stir for 15 minutes.

-

Filtration: Filter the solid precipitate using a Buchner funnel.

-

Rinsing: Wash the filter cake sequentially with:

-

Cold water (2 x 20 mL) to remove ZnCl

. -

Cold Petroleum Ether (2 x 20 mL) to remove residual benzaldehyde.

-

-

Neutralization: If the solid smells acidic, wash with a small amount of saturated NaHCO

solution, followed by water.

Phase 4: Purification

-

Solvent System: Dissolve the crude solid in a minimum amount of hot boiling water (or 50% aqueous ethanol).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collection: Collect the fine needles by filtration and dry in a vacuum desiccator.

Workflow Visualization

Figure 1: Step-by-step workflow for the thermodynamic synthesis of 4,6-O-benzylidene-D-glucose.

Quality Control & Validation

| Parameter | Specification | Method |

| Appearance | White crystalline needles | Visual Inspection |

| Melting Point | 186 – 188 °C | Capillary Method |

| Specific Rotation | Polarimetry | |

| 400 MHz NMR | ||

| Solubility | Soluble in Pyridine, Hot Water; Insoluble in Ether | Solubility Test |

Troubleshooting Guide:

-

Low Yield/No Solid: Usually caused by wet ZnCl

. The water produced by the reaction must be sequestered. If the reaction stays liquid, add a small quantity of P -

Yellow Discoloration: Oxidation of benzaldehyde. Ensure reagents are distilled. Wash the final product thoroughly with petroleum ether.

References

-

Wood, H. B., & Fletcher, H. G. (1958). Synthesis of 4,6-O-Benzylidene-D-glucose. Journal of the American Chemical Society.

-

Whistler, R. L., & Wolfrom, M. L. (Eds.). (1963). Methods in Carbohydrate Chemistry: Reactions of Carbohydrates. Academic Press. (Refer to Vol 2, General Acetals).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard Acetalization Protocols).

Application Note: Stereocontrolled 1,2-cis Glycosylation Using 4,6-O-Benzylidene Donors

Executive Summary

The construction of 1,2-cis glycosidic linkages (e.g.,

This guide details the operational framework for utilizing 4,6-O-benzylidene donors to achieve high stereoselectivity. By locking the pyranose ring in a rigid trans-decalin-like conformation, these donors destabilize the oxocarbenium ion, favoring the formation of a covalent

Mechanistic Principles & Causality

To maximize yield and stereoselectivity, the operator must understand the Torsional Steering and Contact Ion Pair (CIP) mechanisms inherent to this system.

The "Locked" Conformation

Unlike flexible benzyl-protected donors, the 4,6-O-benzylidene group locks the hexose ring into a rigid

The -Triflate Intermediate

In non-coordinating solvents (DCM), the activated donor forms a stable

-

For Mannose: This yields the

-mannoside (1,2-cis). -

For Glucose: This yields the

-glucoside (1,2-trans) unless the acceptor is weak or conditions allow equilibration, but the 4,6-benzylidene is most famous for enabling the difficult

Mechanistic Pathway Visualization

Figure 1: The mechanistic divergence facilitated by the 4,6-O-benzylidene tether. The pathway favors the

Strategic Planning: Experimental Variables

Before initiating the protocol, verify the following parameters. The success of this reaction is binary; deviation from these standards typically results in complete loss of stereocontrol.

| Variable | Recommendation | Rationale |

| Solvent | Dichloromethane (DCM) | Essential. DCM stabilizes the CIP ( |

| Temperature | -78°C to -60°C | Low temperature preserves the unstable |

| Base | TTBP (2,4,6-tri-tert-butylpyrimidine) | A non-nucleophilic base is required to buffer triflic acid without reacting with the electrophile. |

| Activator | BSP / Tf | These combinations generate the reactive sulfonium species cleanly at low temperatures. |

| Water Content | < 50 ppm | Strictly anhydrous conditions are required. Water competes as a nucleophile, destroying the triflate. |

Detailed Protocol: Crich -Mannosylation

This protocol describes the coupling of a phenyl 4,6-O-benzylidene-2,3-di-O-benzyl-1-thio-

Reagent Preparation

-

Activator Stock: Dissolve 1-Benzenesulfinyl piperidine (BSP) in dry DCM.

-

Base: Weigh TTBP (2,4,6-tri-tert-butylpyrimidine). Note: TTBP is expensive; ensure precise weighing.

-

Donor & Acceptor: Azeotrope both with toluene (3x) and dry under high vacuum for at least 4 hours prior to use.

Step-by-Step Workflow

Step 1: System Assembly

-

Flame-dry a 2-neck round bottom flask under Argon flow.

-

Add the Donor (1.0 equiv), BSP (1.2 equiv), and TTBP (2.0 equiv).

-

Add anhydrous DCM (0.05 M concentration relative to donor).

-

Add activated 4Å molecular sieves (powdered). Stir for 30 minutes at room temperature to ensure total dryness.

Step 2: Activation (The Critical Phase)

-

Cool the mixture to -78°C (Acetone/Dry Ice bath).

-

Add Triflic Anhydride (Tf

O) (1.1 equiv) dropwise via syringe. -

Observation: The solution should turn a distinct color (often yellow or orange depending on the thioglycoside).

-

Stir at -78°C for 15 minutes .

-

Mechanistic Check: At this stage, the covalent

-triflate is formed. Do not let the temperature rise.

Step 3: Acceptor Addition

-

Dissolve the Acceptor (1.5 to 2.0 equiv) in a minimal amount of dry DCM.

-

Slowly add the acceptor solution down the side of the flask to pre-cool it before it hits the reaction mixture.

-

Stir at -78°C for 1 hour .

Step 4: Controlled Warming & Quench

-

Allow the reaction to warm slowly to -40°C over 1 hour. Do not warm to RT immediately.

-

Quench by adding saturated aqueous NaHCO

while still cold. -

Dilute with DCM and separate phases.

Workflow Visualization

Figure 2: Operational sequence for the BSP/Tf2O mediated glycosylation.

Troubleshooting & Optimization

The "Self-Validating" nature of this protocol relies on NMR analysis of the crude mixture.

| Observation (Crude NMR) | Diagnosis | Corrective Action |

| High | SSIP Pathway Active | The |

| Hydrolysis (Hemiacetal formed) | Moisture Ingress | Re-dry sieves. Check Tf |

| No Reaction | Dead Activator | BSP or Tf |

| Orthoester Formation | 2-OH Participation | If using a 2-O-acyl group instead of benzyl, orthoesters form. 4,6-benzylidene requires 2-O-benzyl for |

NMR Validation Criteria

-

-Mannoside (Target): Look for the anomeric proton (

-

-Mannoside (Byproduct):

References

-

Crich, D., & Sun, S. (1998). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 120(2), 435–436. [Link] -

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]

-

Boltje, T. J., Kim, J. H., Park, J., & Boons, G. J. (2010). Chiral-auxiliary-mediated 1,2-cis-glycosylation for the solid-supported synthesis of a biologically important branched

-glucan. Nature Chemistry, 2(7), 552–557. [Link] -

Codée, J. D. C., et al. (2011). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 40, 816-848. [Link]

preparation of 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranose

Application Note: Strategic Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene- -D-glucopyranose

Executive Summary

This application note details the robust, scalable synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-

Unlike generic textbook procedures, this protocol emphasizes process safety (specifically regarding Sodium Hydride in polar aprotic solvents) and regiochemical control . We utilize a two-stage thermodynamic protection strategy to ensure high diastereomeric purity.

Key Technical Advantages:

-

Regioselectivity: Exploits the thermodynamic stability of the 1,3-dioxane ring to exclusively protect C4 and C6.

-

Safety Engineered: Mitigates the thermal runaway risks associated with NaH/DMF interactions.

-

Purification: Optimized crystallization steps to minimize chromatographic reliance.

Strategic Analysis & Retrosynthesis

The synthesis relies on the disparate reactivity of the hydroxyl groups on the glucose scaffold. The C4 and C6 hydroxyls are spatially arranged to form a stable six-membered cyclic acetal (1,3-dioxane) with benzaldehyde, whereas the C2 and C3 hydroxyls are protected subsequently via Williamson ether synthesis.

Reaction Logic Diagram

The following flowchart illustrates the critical decision nodes and chemical transformations.

Figure 1: Synthetic workflow emphasizing the sequential protection strategy.

Protocol 1: Preparation of Methyl 4,6-O-benzylidene- -D-glucopyranose

This step utilizes benzaldehyde dimethyl acetal under acidic catalysis. We prefer the dimethyl acetal over free benzaldehyde to avoid the formation of water, driving the equilibrium forward without requiring Dean-Stark apparatus.

Materials & Reagents

| Reagent | Equiv. | Role |

| Methyl | 1.0 | Substrate |

| Benzaldehyde dimethyl acetal | 1.2 - 1.5 | Reagent |

| Camphorsulfonic acid (CSA) | 0.1 | Catalyst |

| Acetonitrile (MeCN) | Solvent | Medium (Polar, Non-protic) |

| Triethylamine ( | Excess | Quench |

Experimental Procedure

-

Dissolution: Suspend Methyl

-D-glucopyranoside (10.0 g, 51.5 mmol) in anhydrous Acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stir bar. -

Addition: Add Benzaldehyde dimethyl acetal (11.6 mL, 77.2 mmol) followed by Camphorsulfonic acid (1.2 g, 5.15 mmol).

-

Reaction: Heat the mixture to reflux (approx. 82°C). The suspension will clear as the product forms. Monitor by TLC (EtOAc/Hexane 1:1).

-

Expert Note: If the reaction stalls, a slight vacuum can be applied to remove the methanol byproduct, shifting the equilibrium.

-

-

Quench: Once complete (typically 2-4 hours), cool to room temperature. Add Triethylamine (2 mL) to neutralize the acid. The solution should be slightly basic (pH 8).

-

Precipitation: Concentrate the solvent to approx. 30% volume under reduced pressure. Add water (100 mL) vigorously. The product will precipitate as a white solid.

-

Purification: Filter the solid and wash with cold water and cold hexane. Recrystallize from hot Ethanol or EtOAc/Hexane.

Validation Criteria:

-

Appearance: White crystalline needles.

-

Melting Point: 161–162 °C (Lit. 163–164 °C).

-

Yield: Expect 85–90%.

Protocol 2: 2,3-O-Benzylation (The Critical Step)

This step involves the use of Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF).

SAFETY ALERT: The reaction of NaH with DMF can be runaway exothermic at elevated temperatures, potentially leading to explosion. Strict temperature control is mandatory. Never add NaH to warm DMF.

Materials & Reagents

| Reagent | Equiv. | Role |

| Methyl 4,6-O-benzylidene- | 1.0 | Substrate |

| Benzyl Bromide (BnBr) | 2.5 - 3.0 | Alkylating Agent |

| Sodium Hydride (60% in oil) | 3.0 | Base |

| DMF (Anhydrous) | Solvent | Solvent |

| Methanol | Excess | Quench |

Experimental Procedure

-

Preparation of Base: In a dry 3-neck flask under Argon, wash NaH (60% dispersion, 3.0 equiv) with dry hexane (3x) to remove mineral oil.

-

Why: Removing oil simplifies the NMR spectrum and workup, though it makes NaH more reactive to air.

-

-

Solvation: Suspend the washed NaH in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C using an ice bath.

-

Substrate Addition: Dissolve the Methyl 4,6-O-benzylidene-

-D-glucopyranoside (from Protocol 1) in a minimum amount of DMF. Add this solution dropwise to the NaH suspension at 0°C.-

Observation: Hydrogen gas evolution (

) will occur. Ensure proper venting. Stir for 30 minutes at 0°C to ensure complete deprotonation (formation of the dialkoxide).

-

-

Alkylation: Add Benzyl Bromide (3.0 equiv) dropwise via syringe pump or addition funnel. Keep internal temperature below 10°C .

-

Reaction: Allow the mixture to warm to room temperature slowly. Stir for 3–12 hours.

-

Quench: Cool back to 0°C. Carefully add Methanol dropwise to destroy excess NaH.

-

Caution: Vigorous effervescence.

-

-

Workup: Pour the mixture into ice water (10x volume). Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 4:1).

Safety & Mechanism Logic

Figure 2: Safety logic for the NaH/DMF interface. Temperature control is the primary barrier to thermal runaway.

Quality Control & Validation

To ensure the integrity of the "Application Note," the synthesized product must be validated against the following parameters.

NMR Characterization (400 MHz, )

-

Anomeric Proton (H-1): Doublet at

~4.60–4.80 ppm ( -

Benzylidene Acetal (Ph-CH): Singlet at

~5.54 ppm. This is the diagnostic signal for the 4,6-protection. -

Benzylic Protons (

): Four doublets (AB systems) in the range of -

Aromatic Protons: Multiplet at

7.20–7.50 ppm (15H total: 2x Bn + 1x Benzylidene).

Physical Properties

| Parameter | Specification |

| Physical State | White Solid / Crystalline |

| Melting Point | 93 – 95 °C |

| ~0.6 (Hexane/EtOAc 3:1) | |

| Solubility | Soluble in DCM, Chloroform, EtOAc; Insoluble in Water |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Water in solvent or insufficient acid. | Use anhydrous MeCN; increase CSA slightly; apply vacuum to remove MeOH. |

| Incomplete Benzylation | Old NaH or insufficient time. | Use fresh NaH; add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to accelerate the reaction. |

| Dark/Black Reaction Mixture | DMF decomposition. | Reaction temperature too high. Keep strictly at 0°C during addition. |

| Acetal Hydrolysis | Acidic workup. | Ensure neutralization with |

References

-

Evans, M. E. "Methyl 4,6-O-Benzylidene-α- and β-D-Glucopyranosides." Methods in Carbohydrate Chemistry, Vol. 8, 1980.

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Chapter on Acetals and Ethers).

-

Yang, H. et al. "Process Safety Assessment of the Reaction of Sodium Hydride with N,N-Dimethylformamide." Organic Process Research & Development, 2006.

-

Patil, P. S. "Regioselective protection of carbohydrates." RSC Advances, 2013.

Disclaimer: This protocol is for research purposes only. All procedures involving Sodium Hydride and Benzyl Bromide must be conducted in a fume hood with appropriate PPE.

Application Note: Precision Recrystallization of 4,6-O-Benzylidene-D-Glucopyranose

Executive Summary & Scientific Rationale

The synthesis of 4,6-O-benzylidene-D-glucopyranose is a cornerstone reaction in carbohydrate chemistry, serving as the primary entry point for regioselective protection of the C2 and C3 hydroxyl groups. However, the standard zinc chloride-catalyzed reaction between D-glucose and benzaldehyde yields a crude product contaminated with zinc salts, unreacted benzaldehyde (an oily impurity), and kinetic byproducts.

This protocol details the thermodynamically controlled recrystallization of 4,6-O-benzylidene-D-glucopyranose. Unlike simple precipitation, this method leverages the high temperature coefficient of solubility in water and the steam-volatility of benzaldehyde to achieve purities exceeding 99%.

The Physicochemical Basis

-

Solubility Differential: The target acetal is highly soluble in boiling water (>100 mg/mL) but sparingly soluble at room temperature, allowing for high recovery yields.

-

Impurity Rejection:

-

Benzaldehyde: Removed via azeotropic distillation during the boiling phase and partitioning into the mother liquor.

-

Zinc Salts: Remain dissolved in the aqueous mother liquor upon cooling.

-

-

Stability Warning: Benzylidene acetals are acid-labile. Recrystallization in unbuffered water—if slightly acidic—can lead to hydrolysis back to D-glucose. This protocol incorporates pH control to mitigate degradation.

Materials & Equipment

Reagents

-

Crude 4,6-O-benzylidene-D-glucopyranose (Synthesis source: ZnCl₂/PhCHO method).

-

Solvent: Deionized Water (Type II or better).

-

Buffer Agent: Ammonium Hydroxide (28% NH₃) or Sodium Bicarbonate (trace).

-

Washing Solvent: Cold Water (0–4 °C) and Hexanes (ACS Grade).

Equipment

-

Round-bottom flask (RBF) with reflux condenser.

-

Magnetic stir plate with heating block/oil bath.

-

Heated Buchner funnel (or pre-warmed glass funnel).

-

Vacuum filtration setup.

Standard Operating Procedure (SOP)

Phase 1: Dissolution & Chemical Stabilization

-

Preparation: Place the crude solid in a round-bottom flask.

-

Solvent Addition: Add Deionized Water.

-

Ratio: Approximately 20 mL of water per 1 g of crude solid .

-

Critical Step: Add 2–3 drops of dilute Ammonium Hydroxide (NH₄OH) to adjust the pH to ~7.5–8.0. This prevents acid-catalyzed hydrolysis of the acetal ring at elevated temperatures.

-

-

Heating: Heat the mixture to a vigorous boil (100 °C) with stirring.

-

Observation: The solid should dissolve completely. If an oily layer (excess benzaldehyde) persists on top, it indicates the need for the next step.

-

Phase 2: Impurity Removal (The "Oiling Out" Management)

-

Benzaldehyde Removal: While boiling, remove the condenser briefly to allow steam to carry off volatile benzaldehyde (smells like almonds).

-

Clarification (Optional): If the solution is colored, add activated charcoal (1% w/w), boil for 5 minutes, and perform a hot filtration .

-

Technique: Use a pre-warmed funnel to prevent premature crystallization on the filter paper.

-

Phase 3: Controlled Crystallization

-

Nucleation: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in an ice bath; rapid cooling traps impurities and occludes solvent.

-

Seeding: If crystallization does not start at 50 °C, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure 4,6-O-benzylidene-D-glucopyranose.

-

Maturation: Once the flask reaches room temperature, place it in a refrigerator (4 °C) for 12 hours to maximize yield.

Phase 4: Isolation & Drying

-

Filtration: Collect the crystals via vacuum filtration.

-

Washing:

-

Wash 2x with Ice-Cold Water (removes zinc salts/glucose).

-

Wash 2x with Hexanes (removes residual surface benzaldehyde).

-

-

Drying: Dry in a vacuum oven at 50 °C or air-dry in a fume hood until constant weight.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and temperature management required for high purity.

Caption: Logical workflow for the purification of 4,6-O-benzylidene-D-glucopyranose, emphasizing pH control and volatile impurity removal.

Quality Control & Characterization

After drying, the product must be validated against the following specifications to ensure the acetal ring is intact and the anomeric center is correct.

| Parameter | Specification | Methodological Note |

| Appearance | White needles or crystalline powder | Discoloration implies residual benzaldehyde or charring. |

| Melting Point | 186 – 188 °C | Sharp range (<2°C). Lower MP indicates hydrolysis products. |

| Solubility | Soluble in hot water, pyridine; Insoluble in ether | - |

| Optical Rotation | Confirms the | |

| TLC Analysis | Stain with |

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The solution is too concentrated, or the temperature dropped too fast, causing the product to separate as a supercooled liquid rather than a crystal.

-

Solution: Re-heat to boiling until clear. Add 10% more water. Cool much more slowly (wrap the flask in a towel). Add a seed crystal at ~60 °C.

Issue: Low Yield

-

Cause: Hydrolysis of the benzylidene group due to acidic pH.

-

Solution: Check the pH of your water. Ensure trace ammonia or bicarbonate was added. Avoid prolonged boiling (>30 mins).

Issue: Strong Almond Smell in Final Product

-

Cause: Inefficient washing.

-

Solution: Pulverize the crystals and wash thoroughly with Hexanes or Pentane. These non-polar solvents dissolve benzaldehyde but not the sugar derivative.

References

-

Richtmyer, N. K. (1962). "The Preparation of 4,6-O-Benzylidene-D-glucopyranose". Methods in Carbohydrate Chemistry, Vol. 1, pp. 107–109. Academic Press.

-

Zervas, L. (1931). "Über die Acetylierung von Benzyliden-glucose". Berichte der deutschen chemischen Gesellschaft, 64(9), 2289–2296.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Patroni, J. J., et al. (1988). "Selective protection of carbohydrates". Australian Journal of Chemistry, 41(1), 91-102.

Troubleshooting & Optimization

Troubleshooting Low Regioselectivity in Benzylidene Ring Opening: A Technical Support Guide

Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective opening of benzylidene acetals. Poor regioselectivity in this critical reaction can lead to isomeric mixtures that are difficult to separate, ultimately impacting yield and purity. This resource provides in-depth, field-tested insights and actionable troubleshooting strategies to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of benzylidene acetal ring opening?

The regioselectivity of benzylidene acetal ring opening is a delicate balance of steric and electronic factors, heavily influenced by your choice of reagents and reaction conditions. The primary directing influences are:

-

Electronic Effects: The inherent electronic properties of the substrate play a crucial role. Electron-withdrawing groups on the carbohydrate backbone can influence which oxygen atom is more Lewis basic, thereby directing the coordination of the Lewis acid.

-

Steric Hindrance: The steric environment around the two oxygen atoms of the acetal is a major determinant. Bulky substituents on the sugar ring can hinder the approach of the reducing agent or the Lewis acid to one side, favoring cleavage at the less hindered position.

-

Reagent Choice: The nature of the reducing agent and the Lewis acid is paramount. Bulky reagents will be more sensitive to steric hindrance, while the strength of the Lewis acid can determine the extent of carbocation formation and subsequent rearrangement.

-

Temperature: Reaction temperature can significantly impact selectivity. Lower temperatures generally favor the thermodynamically more stable product, often leading to higher regioselectivity.

Q2: I'm getting a nearly 1:1 mixture of isomers. Where should I start my troubleshooting?

A 1:1 mixture of regioisomers suggests that the intrinsic steric and electronic biases of your substrate are not sufficient to direct the reaction under your current conditions. The first and most critical parameter to investigate is the reagent system .

Different reagents exhibit different selectivities based on their mechanism. For instance, the popular reagent DIBAL-H (Diisobutylaluminium hydride) is known to be highly sensitive to both steric and electronic effects, and its selectivity can often be modulated by temperature. In contrast, reagent systems like NaCNBH₃-HCl are often used when other methods fail, as they can provide alternative selectivity profiles.

Initial Troubleshooting Steps:

-

Lower the Temperature: Before changing reagents, attempt to run your reaction at a lower temperature (e.g., from 0 °C to -78 °C). This can often enhance selectivity by favoring the kinetic product.

-

Change the Lewis Acid/Reducing Agent: If temperature modification is unsuccessful, a change in reagents is the next logical step. The choice of reagent can fundamentally alter the reaction pathway.

Troubleshooting Guides: Specific Scenarios

Scenario 1: My DIBAL-H reduction is non-selective. What are my options?

DIBAL-H is a versatile reagent, but its selectivity can be highly substrate-dependent. If you are observing low regioselectivity, consider the following.

Understanding the Mechanism

The regioselectivity of DIBAL-H is often dictated by the coordination of the aluminum center to one of the acetal oxygens. This is followed by an intramolecular hydride delivery. The preferred coordination site is influenced by both steric accessibility and the Lewis basicity of the oxygen atoms.

Troubleshooting Workflow for DIBAL-H Reductions

Caption: Troubleshooting workflow for DIBAL-H reductions.

Alternative Reagents to DIBAL-H

If optimizing the DIBAL-H reaction fails, several other reagent systems can provide different regiochemical outcomes.

| Reagent System | Typical Conditions | Mechanistic Considerations & Notes |

| LiAlH₄-AlCl₃ | Et₂O or THF, 0 °C to reflux | This combination forms "activated" aluminum hydrides. The regioselectivity is often opposite to that of DIBAL-H, favoring the formation of an axial C-O bond and an equatorial C-H bond in cyclic systems. |

| BH₃·THF | THF, 0 °C to reflux | Borane reagents are generally milder and can offer different selectivity profiles, often influenced by coordination to the more Lewis basic oxygen. |

| NaCNBH₃-TFA | THF, 0 °C | Sodium cyanoborohydride in the presence of trifluoroacetic acid can be effective for substrates that are sensitive to stronger reducing agents. |

Scenario 2: The reaction is selective but the yield is low due to side products.

Low yields can often be attributed to side reactions, such as the formation of byproducts from over-reduction or substrate degradation under harsh conditions.

Identifying the Cause

-

TLC Analysis: Carefully monitor your reaction by TLC. Do you see multiple spots appearing that are not your starting material or desired products? This can indicate decomposition or the formation of byproducts.

-

Reagent Stoichiometry: Using a large excess of a powerful reducing agent like LiAlH₄ can lead to the reduction of other functional groups in your molecule.

Protocol: Optimizing Reagent Stoichiometry

-

Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel.

-

Vary Reagent Equivalents: Use a range of equivalents for your reducing agent (e.g., 1.1, 1.5, 2.0, and 2.5 equivalents).

-

Monitor Closely: Follow the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

-

Quench and Analyze: Once the starting material is consumed in the reaction with the lowest amount of reagent, quench all reactions and analyze the product distribution and yield.

Scenario 3: The regioselectivity is inconsistent between batches.

Inconsistent results often point to issues with reagent quality or reaction setup.

-

Reagent Quality: Hydride reagents, particularly DIBAL-H and LiAlH₄, can degrade upon exposure to air and moisture. Always use freshly opened bottles or titrate older reagents to determine their exact molarity.

-

Water Content: Trace amounts of water can react with the Lewis acid and the reducing agent, altering the nature of the active species in solution. Ensure your solvent and glassware are scrupulously dry.

-

Temperature Control: Ensure that your reaction temperature is consistent. A difference of even 10 °C can sometimes be enough to alter the regiochemical outcome.

Advanced Strategies

Substrate Modification

If reagent and condition screening fails to provide the desired selectivity, modifying the substrate itself can be a powerful strategy. The introduction of a bulky protecting group, such as a silyl ether, near one of the acetal oxygens can dramatically increase the steric hindrance and direct the cleavage to the more accessible position.

Diagram of Regioselectivity Control

Caption: Key factors influencing regioselectivity and yield.

References

-

Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective ring-opening of carbohydrate benzylidene acetals. Carbohydrate Research, 44(1), 1-11. [Link]

-

Garegg, P. J. (1984). Some aspects of the selective reductive cleavage of acetals with diborane and related reagents. Pure and Applied Chemistry, 56(7), 845-856. [Link]

-

Garegg, P. J., & Hultberg, H. (1981). A convenient synthesis of a selectively substituted glucoside by reductive ring-opening of a benzylidene acetal with sodium cyanoborohydride and hydrogen chloride. Carbohydrate Research, 93(1), C10-C11. [Link]

-

Bhattacharjee, S. S., & Gorin, P. A. J. (1969). Reductive cleavage of carbohydrate benzylidene acetals with lithium aluminum hydride and aluminum chloride. Canadian Journal of Chemistry, 47(7), 1195-1206. [Link]

Technical Support Center: Purification Strategies for Benzylidene Glucose Derivatives

Topic: Removing Unreacted Benzaldehyde from Glucose Protection Reactions Ticket ID: CHEM-SUP-46-GLU Status: Open for Consultation

Executive Summary

The formation of 4,6-O-benzylidene acetals is a cornerstone reaction in carbohydrate chemistry, serving to simultaneously protect the C4 and C6 hydroxyl groups while locking the glucose ring into a rigid conformation. However, the reaction typically requires excess benzaldehyde (acting as both reagent and solvent) or a distinct driving force (zinc chloride or acid catalysis).

The Problem: Benzaldehyde has a high boiling point (178°C) and cannot be easily removed via standard rotary evaporation. Furthermore, it rapidly oxidizes to benzoic acid, contaminating the crystalline lattice of the sugar product.

This guide provides validated workflows for the isolation of pure benzylidene glucose, moving beyond "textbook" descriptions to address the practical realities of the wet lab.

Module 1: Chemical Scavenging (The Bisulfite Wash)

Q: "I cannot distill off the excess benzaldehyde without degrading my sugar. Is there a chemical wash that targets the aldehyde specifically?"

A: Yes. The most robust method for lab-scale (<50g) purification is the Sodium Bisulfite (NaHSO₃) Wash .

The Science (Why it works)

Aldehydes react reversibly with sodium bisulfite to form bisulfite addition compounds (hydroxy alkane sulfonates). Unlike the lipophilic benzaldehyde, this adduct is highly ionic and water-soluble. This allows the impurity to be partitioned entirely into the aqueous phase, leaving the protected sugar in the organic layer.

Validated Protocol

Reagents:

-

Saturated aqueous Sodium Bisulfite (NaHSO₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Workflow:

-

Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10mL per gram of crude).

-

The Scavenger Wash: Wash the organic layer with saturated NaHSO₃ solution.

-

Critical Step: Shake vigorously for at least 2-3 minutes. The formation of the adduct is an equilibrium process and requires contact time.

-

Observation: You may see a white precipitate form at the interface; this is the bisulfite adduct. It will dissolve in the aqueous layer with sufficient water.

-

-

Repeat: Perform the bisulfite wash a second time to ensure >98% removal.

-

Neutralization: Wash with saturated NaHCO₃ to remove any acidic byproducts (including benzoic acid).

-

Finish: Wash with brine, dry over MgSO₄, and concentrate.

Workflow Visualization: Bisulfite Scavenging

Figure 1: The chemical scavenging workflow separates lipophilic impurities from the product by converting benzaldehyde into a water-soluble sulfonate salt.

Module 2: Physical Partitioning (Trituration)

Q: "My product is an oil, and the bisulfite wash didn't induce crystallization. It still smells like almonds."

A: You are likely dealing with trapped benzaldehyde preventing the crystal lattice from forming. Use Hexane Trituration .

The Science

4,6-O-benzylidene glucose derivatives are generally polar enough to be insoluble in non-polar alkanes (Hexane, Pentane, Heptane). Benzaldehyde, however, is fully miscible with hexanes. By washing the crude "oil" with hexane, you extract the solvent without dissolving your product.

Validated Protocol

-

Evaporation: Remove the primary reaction solvent (e.g., DMF or DMSO) as thoroughly as possible.

-

Trituration: Add Hexane (or Petroleum Ether 40-60) to the oily residue.

-

Sonication: Sonicate the flask. The oil should turn cloudy as the benzaldehyde dissolves into the hexane and the sugar begins to solidify.

-

Decantation: Let the solid settle. Pipette off the supernatant hexane (which contains the benzaldehyde).

-

Repeat: Repeat 2-3 times until the "almond" smell dissipates.

Module 3: Troubleshooting Oxidation (Benzoic Acid)

Q: "I have white crystals, but the melting point is broad and lower than reported. What happened?"

A: Your benzaldehyde has oxidized to Benzoic Acid .

Benzaldehyde autoxidizes upon exposure to air, forming benzoic acid. This is a white solid that co-crystallizes with sugar acetals.

Diagnostic Check: Dissolve a small sample in water (if soluble) or aqueous methanol and check pH. If acidic, you have contamination.

Corrective Action:

-

Redissolve the solid in EtOAc or DCM.

-

Wash 2x with 1M NaOH or Saturated NaHCO₃ .

-

Note: Benzoic acid converts to Sodium Benzoate (highly water-soluble) and is washed away.

-

-

Recrystallize the remaining organic material from Ethanol/Water or EtOAc/Hexane.

Comparative Data: Method Selection

Select the method based on your scale and the physical state of your crude product.

| Method | Best For | Removal Efficiency | Product Loss Risk |

| Bisulfite Wash | Routine synthesis (<50g) | High (>98%) | Low (unless product is water soluble) |

| Hexane Trituration | Oily crude / Crystallization initiation | Medium (Surface only) | Very Low |

| Steam Distillation | Large Scale (>100g) / Green Chem | High | Medium (Thermal degradation risk) |

| High-Vac Distillation | Volatile products | High | High (Requires precise temp control) |

Decision Logic for Purification

Follow this logic gate to determine the optimal purification route for your specific reaction context.

Figure 2: Decision matrix for selecting the purification method based on scale and product solubility properties.

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (See Section: Purification of Aldehydes).

-

Organic Chemistry Portal. (n.d.). Protection of Diols as Acetals and Ketals.

minimizing side products during alkylation of benzylidene glucose

Topic: Minimizing Side Products in Benzylidene Glucose Alkylation

Current Status: Operational Ticket ID: CHEM-GLU-46-ALK Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary & System Overview

The alkylation of 4,6-O-benzylidene-D-glucopyranoside is a pivotal step in synthesizing complex oligosaccharides and glycomimetics. The 4,6-benzylidene ring locks the C4 and C6 hydroxyls and rigidifies the pyranose ring into a trans-decalin-like structure. This leaves the C2-OH and C3-OH available for functionalization.

However, users frequently encounter three classes of side products:

-

Regio-isomeric Mixtures: Difficulty distinguishing or controlling C2-O-alkyl vs. C3-O-alkyl formation.

-

Over-alkylation: Unwanted formation of 2,3-di-O-alkyl derivatives when mono-substitution is desired.

-

Scaffold Degradation: Hydrolysis of the acid-sensitive benzylidene acetal during workup.

This guide provides self-validating protocols to isolate specific pathways and minimize these impurities.

Diagnostic Workflow: Identifying Your Side Product

Before adjusting parameters, identify the specific failure mode using the logic flow below.

Figure 1: Diagnostic logic for categorizing alkylation failure modes based on standard proton NMR analysis.

Technical Deep Dive: Mechanisms & Mitigation

Issue A: Regioselectivity (C2 vs. C3)

The Science: In 4,6-O-benzylidene-D-glucopyranosides, the C2-OH is generally more acidic than the C3-OH . This is due to the electron-withdrawing inductive effect of the anomeric center (C1). Consequently, under thermodynamic control or with strong bases (NaH), the C2-alkoxide forms first. However, hydrogen bonding between C2-OH and the anomeric substituent can complicate this.

-

To Target C2 (Major): Use Phase Transfer Catalysis (PTC) or Sodium Hydride (NaH).

-

To Target C3 (Minor): Requires blocking C2 first or utilizing specific chelation control (e.g., Tin/Copper activation), though this is outside standard Williamson ether synthesis.

Protocol Adjustment: To minimize C3 side products when targeting C2, avoid "bombarding" the system with excess base. Use a controlled addition rate.

Issue B: Base-Sensitive Degradation (Elimination)

The Science: If your alkylating agent is a secondary halide or has beta-hydrogens, strong bases like NaH can trigger E2 elimination on the reagent itself, consuming the electrophile and leaving the sugar unreacted.

Solution: Switch to Silver(I) Oxide (Ag₂O) . It acts as a mild, non-nucleophilic base that activates the alkyl halide through halogen coordination, promoting Sₙ1-like pathways without triggering elimination.

Standard Operating Procedures (SOPs)

Protocol 1: Highly Selective Mono-Alkylation (C2-Targeted)

Use this protocol to minimize over-alkylation and C3-regioisomers.

Reagents:

-

Substrate: Methyl 4,6-O-benzylidene-

-D-glucopyranoside (1.0 equiv) -

Alkyl Halide: 1.1 equiv

-

Base: Ag₂O (1.5 equiv) - Freshly Activated

-

Solvent: DMF (Dry)

Step-by-Step:

-

Activation: Dry Ag₂O in a vacuum oven at 60°C for 2 hours prior to use. Clumped/wet silver oxide is the #1 cause of low yields.

-

Solvation: Dissolve substrate in DMF (0.1 M concentration). High dilution favors mono-alkylation.

-

Addition: Add Ag₂O in one portion. Stir for 15 minutes.

-

Alkylation: Add Alkyl Halide dropwise over 20 minutes.

-

Incubation: Stir at room temperature for 12–18 hours. Do not heat above 40°C to prevent migration.

-

Filtration: Filter through a Celite pad to remove silver salts.

-

Workup: Dilute with EtOAc, wash x3 with water (to remove DMF).

Protocol 2: Preventing Benzylidene Hydrolysis

Use this guide during the workup phase.

The 4,6-benzylidene acetal is stable to base but extremely labile to acid.

-

Risk Factor: Using un-neutralized silica gel for purification.

-

Risk Factor: Using chloroform stabilized with HCl (common in older bottles).

Mitigation Steps:

-

Solvent Check: Ensure CDCl₃ for NMR is neutralized (filter through basic alumina) or use Acetone-d6.

-

Column Pre-treatment: Flush silica columns with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. This neutralizes acidic sites on the silica.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Silver Oxide (Ag₂O) is inactive/wet. | Dry Ag₂O or switch to NaH (0.95 equiv) at 0°C. |

| Di-alkylation (C2 & C3) | Excess base/electrophile or high temp. | Reduce alkyl halide to 1.0 equiv. Run at 0°C -> RT. |